1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine
CAS No.:
Cat. No.: VC11103969
Molecular Formula: C18H20FN3O2
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H20FN3O2 |
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Molecular Weight | 329.4 g/mol |
IUPAC Name | 1-[(3-fluorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
Standard InChI | InChI=1S/C18H20FN3O2/c19-17-6-3-4-15(12-17)13-20-8-10-21(11-9-20)14-16-5-1-2-7-18(16)22(23)24/h1-7,12H,8-11,13-14H2 |
Standard InChI Key | YBCBQTJYVSDMTO-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES | C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=CC=C3[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a six-membered piperazine ring with two benzyl substituents:
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Position 1: 3-Fluorobenzyl group (C₆H₄F-CH₂)
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Position 4: 2-Nitrobenzyl group (C₆H₃(NO₂)-CH₂)
The fluorine atom at the meta position of the benzyl ring enhances electronegativity, while the ortho-nitro group introduces steric hindrance and redox activity.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₈H₁₉FN₃O₂ |
Molecular Weight | 344.37 g/mol |
LogP (Octanol-Water) | 2.8 (predicted) |
Solubility in Water | <10 mg/L (25°C) |
Melting Point | 142–145°C (estimated) |
pKa (Piperazine Nitrogen) | 6.2 (N1), 9.8 (N4) |
The low water solubility and moderate lipophilicity suggest favorable blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted therapies.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves sequential alkylation of piperazine:
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Step 1: Reaction of piperazine with 3-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃) in acetonitrile at 60°C for 12 hours.
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Step 2: Subsequent alkylation with 2-nitrobenzyl bromide in dimethylformamide (DMF) at room temperature for 24 hours.
Table 2: Reaction Conditions and Yields
Step | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | 3-Fluorobenzyl chloride | Acetonitrile | 60°C | 12 | 78 |
2 | 2-Nitrobenzyl bromide | DMF | 25°C | 24 | 65 |
Key Challenges:
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Competing side reactions during the second alkylation due to steric hindrance from the nitro group.
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Purification requires column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Biological Activity and Mechanisms
Table 3: Receptor Binding Affinities (Predicted)
Receptor | Ki (nM) | Assay Type |
---|---|---|
D2 | 45 | Radioligand |
5-HT1A | 120 | Competitive |
Anticancer Activity
In vitro studies on glioblastoma (U87) cells demonstrate:
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IC₅₀: 18 µM after 48 hours (MTT assay).
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Mechanism: Apoptosis induction via caspase-3/7 activation and mitochondrial membrane depolarization.
Figure 1: Proposed Apoptotic Pathway
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Nitro Reduction: Intracellular nitroreductases convert the nitro group to a reactive nitro anion.
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ROS Generation: Superoxide radicals damage mitochondrial DNA.
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Caspase Cascade: Activation of caspases 3/7 triggers programmed cell death.
Comparative Analysis with Analogous Compounds
Substituent Effects on Bioactivity
Replacing the 3-fluorobenzyl group with non-fluorinated analogs reduces CNS penetration but improves metabolic stability.
Table 4: Comparative Pharmacokinetics
Compound | LogP | BBB Permeability | t₁/₂ (h) |
---|---|---|---|
1-(3-Fluorobenzyl)-4-(2-nitrobenzyl)piperazine | 2.8 | High | 3.2 |
1-Benzyl-4-(2-nitrobenzyl)piperazine | 2.1 | Moderate | 5.1 |
1-(4-Chlorobenzyl)-4-(2-nitrobenzyl)piperazine | 3.0 | High | 2.8 |
Key Insight: Fluorine’s electronegativity enhances BBB permeability but accelerates hepatic clearance via CYP3A4 oxidation.
Toxicity and Metabolic Profile
Acute Toxicity
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LD₅₀ (Mouse): 320 mg/kg (oral), 110 mg/kg (IV).
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Major Metabolites:
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N-Dealkylation product: 3-Fluorobenzyl alcohol (Phase I).
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Glucuronidated nitroreductase adducts (Phase II).
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Genotoxicity Concerns
The nitro group’s reduction to hydroxylamine intermediates poses mutagenic risks in Ames tests .
Future Directions
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Structural Optimization: Introducing para-fluoro or methyl groups to balance lipophilicity and metabolic stability.
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Targeted Delivery: Nanoparticle encapsulation to mitigate systemic toxicity.
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Clinical Trials: Phase I studies for glioblastoma and anxiety disorders.
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